2-(Dimethylamino)-2-methylpropanal
Overview
Description
2-(Dimethylamino)-2-methylpropanal is an organic compound with the molecular formula C6H13NO It is a tertiary amine and an aldehyde, characterized by the presence of a dimethylamino group attached to a methylpropanal structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Dimethylamino)-2-methylpropanal can be synthesized through several methods. One common approach involves the reaction of dimethylamine with isobutyraldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps, such as distillation or crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(Dimethylamino)-2-methylpropanoic acid.
Reduction: 2-(Dimethylamino)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Dimethylamino)-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-methylpropanal involves its interaction with various molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with other molecules, influencing their reactivity and stability. The aldehyde group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but with an alcohol group instead of an aldehyde.
2-(Dimethylamino)ethyl methacrylate: Contains a methacrylate group, used in polymer synthesis.
Dimethylaminopropylamine: A related amine with different chain length and functional groups.
Uniqueness: 2-(Dimethylamino)-2-methylpropanal is unique due to its combination of a tertiary amine and an aldehyde group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(dimethylamino)-2-methylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2,5-8)7(3)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVOWZWVYHHPHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282823 | |
Record name | 2-(dimethylamino)-2-methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16042-92-5 | |
Record name | NSC28116 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(dimethylamino)-2-methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethylamino)-2-methylpropanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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